Ru/CeO₂-Catalyzed Indole Synthesis: 2-(2-Aminophenyl)ethanol Achieves >99% Yield Under Mild Conditions
In the heterogeneous catalytic synthesis of indole via acceptorless dehydrogenative cyclization, 2-(2-aminophenyl)ethanol reacts over Ru/CeO₂ catalysts to yield indole in >99% yield at 140 °C after 24 hours (2.5 mol% Ru) [1]. In contrast, catalysts supported on SiO₂, Al₂O₃, TiO₂, and MgO are significantly less effective, demonstrating that the combination of this specific substrate with Ru/CeO₂ is critical for achieving near-quantitative conversion [1][2].
| Evidence Dimension | Catalytic yield for indole synthesis |
|---|---|
| Target Compound Data | >99% yield |
| Comparator Or Baseline | SiO₂, Al₂O₃, TiO₂, MgO supports (yield not specified, but 'less effective') |
| Quantified Difference | Near-quantitative yield with Ru/CeO₂; significantly lower yields with other supports |
| Conditions | Ru/CeO₂ (2.5 mol% Ru), 140 °C, 24 h |
Why This Matters
This demonstrates that when paired with Ru/CeO₂, 2-(2-aminophenyl)ethanol can be converted to indole with near-quantitative efficiency, a performance metric not matched by alternative catalyst supports and a key consideration for process optimization.
- [1] Shimura, S.; Miura, H.; Wada, K.; Hosokawa, S.; Yamazoe, S.; Inoue, M. Ceria-supported ruthenium catalysts for the synthesis of indole via dehydrogenative N-heterocyclization. Catal. Sci. Technol. 2011, 1, 1340–1346. DOI: 10.1039/C1CY00235J. View Source
- [2] Shimura, S.; Miura, H.; Wada, K.; Hosokawa, S.; Yamazoe, S.; Inoue, M. Ceria-supported ruthenium catalysts for the synthesis of indole via dehydrogenative N-heterocyclization. Socolar Abstract. View Source
